molecular formula C15H15N5O3S B2445260 4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034620-85-2

4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No. B2445260
CAS RN: 2034620-85-2
M. Wt: 345.38
InChI Key: LFIDCNBKIHNKDK-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, also known as DMSPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSPP is a small molecule inhibitor of the protein kinase B-Raf, which plays a critical role in the regulation of cell growth and proliferation.

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have developed various derivatives of pyrazolopyrimidines with significant anticancer properties. For instance, a study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, evaluating them for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, revealing potential anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). Similarly, Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-ones, showing promising antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Biological Evaluation for Other Activities

Beyond anticancer applications, these compounds have been explored for a variety of biological activities. For instance, Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole derivatives and evaluated them for insecticidal and antimicrobial potential, highlighting their utility in addressing agricultural pests and pathogens (Deohate & Palaspagar, 2020). Another study by Saeed et al. (2015) focused on the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, testing them for inhibitory potential against alkaline phosphatase and ecto-5'-nucleotidases, which are relevant for medicinal chemistry applications (Saeed et al., 2015).

Antimicrobial and Antiviral Applications

Additionally, compounds related to 4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide have been assessed for antimicrobial and antiviral activities. Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity, which suggests potential for developing new antiviral agents (Hebishy et al., 2020).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-19(2)24(22,23)13-5-3-11(4-6-13)15(21)18-12-9-16-14-7-8-17-20(14)10-12/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIDCNBKIHNKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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